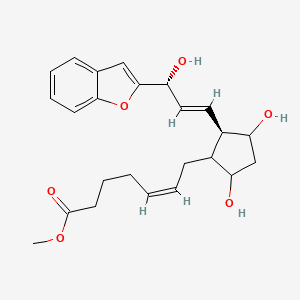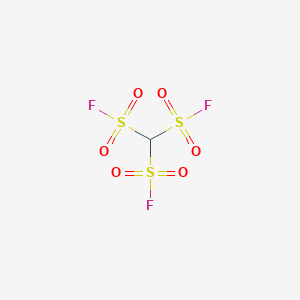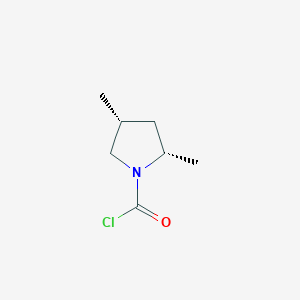
(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of (2S,4R)-2,4-Dimethylpyrrolidine with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via the formation of an intermediate sulfonyl chloride, which then converts to the desired carbonyl chloride. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (2S,4R)-2,4-Dimethylpyrrolidine and hydrochloric acid.
Reduction: The carbonyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the carbonyl chloride group.
Scientific Research Applications
(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of drugs targeting specific molecular pathways, including anti-cancer and anti-inflammatory agents.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride depends on its specific application. In general, the compound interacts with molecular targets through its reactive carbonyl chloride group, forming covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2,4-Dimethylpyrrolidine: The parent compound without the carbonyl chloride group.
(2S,4R)-2,4-Dimethylpyrrolidine-1-carboxylic acid: The carboxylic acid derivative.
(2S,4R)-2,4-Dimethylpyrrolidine-1-methanol: The alcohol derivative.
Uniqueness
(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This reactivity, combined with its chiral nature, makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Properties
CAS No. |
73291-04-0 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
(2S,4R)-2,4-dimethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5-3-6(2)9(4-5)7(8)10/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
SIQKTWNLFWXTDW-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](N(C1)C(=O)Cl)C |
Canonical SMILES |
CC1CC(N(C1)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




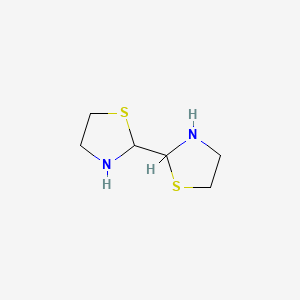

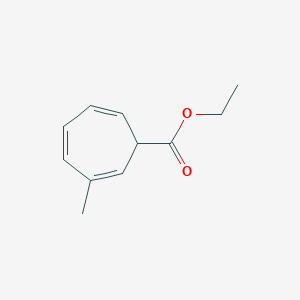
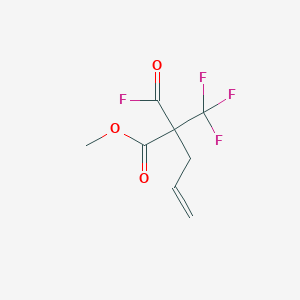

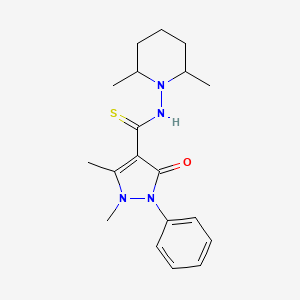
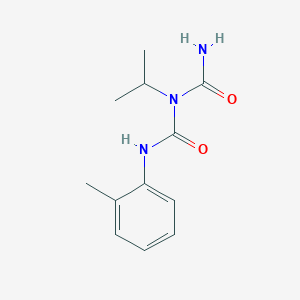
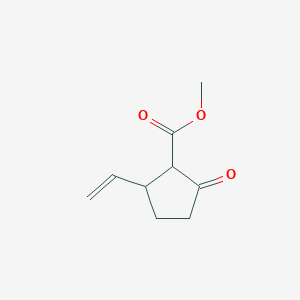
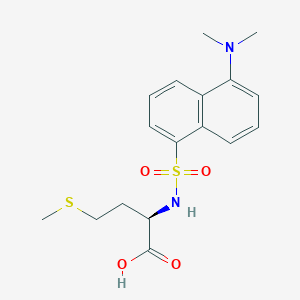
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
